4-(5-Chloro-3-methylpyrazolyl)phenylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(5-chloro-3-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYCWOMZFXEECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Aryl Amination Method
Overview:
This method involves the diazotization of a primary aromatic amine precursor, followed by coupling with a suitable phenyl component to form the target amine. The process is adapted from patent procedures focusing on aromatic amines with halogen substitutions.
Preparation of the diazonium salt:
- Dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid at approximately 85°C to form a homogeneous solution.
- Cool the solution to around 0–5°C and add an aqueous sodium nitrite solution (4N) slowly to generate the diazonium salt in situ, maintaining the temperature below 5°C to prevent decomposition.
Coupling with phenyl component:
- Prepare a phenylamine derivative, possibly via reduction of nitro groups or other functional group transformations.
- Add the diazonium salt solution to an alkaline or neutral solution containing the phenylamine, under controlled temperature, to facilitate azo coupling and form the desired phenylamine derivative.
| Step | Reagents & Conditions | Key Notes |
|---|---|---|
| Diazotization | 4-chloro-2-nitroaniline, sulfuric acid, sodium nitrite, 0–5°C | Ensures stability of diazonium salt |
| Coupling | Phenylamine, alkaline pH, < 25°C | Promotes azo bond formation |
| Purification | Filtration, washing | To obtain pure 4-(5-Chloro-3-methylpyrazolyl)phenylamine |
Pyrazole-Based Synthetic Route
Overview:
Given the pyrazolyl moiety in the compound, a common approach involves synthesizing the pyrazole ring first, then attaching it to the phenylamine framework.
| Step | Reagents & Conditions | Key Notes |
|---|---|---|
| Pyrazole synthesis | Hydrazine hydrate + β-dicarbonyl, reflux | Forms 3-methylpyrazole |
| Functionalization | NCS or methyl iodide, controlled temperature | Introduces chloro or methyl groups |
| Coupling | Palladium catalyst, base, heat | Forms the phenylamine derivative |
Alternative Multi-Component Synthesis
Overview:
Recent research indicates the potential for multicomponent reactions (MCRs) involving 5-aminopyrazole derivatives, aldehydes, and aryl halides to synthesize complex pyrazolyl-phenylamine compounds efficiently.
| Step | Reagents & Conditions | Key Notes |
|---|---|---|
| MCR | 5-aminopyrazole, aldehyde, aryl halide, catalyst | Mild, regioselective |
| Post-modification | Chlorination or methylation | Tailors substitution pattern |
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-3-methylpyrazolyl)phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Agricultural Applications
1. Crop Protection
The primary application of 4-(5-Chloro-3-methylpyrazolyl)phenylamine lies in its use as a crop protection agent. Research indicates that derivatives of phenylamine compounds, including this specific compound, exhibit significant activity against phytopathogenic microorganisms. These compounds are effective in combating fungal and bacterial pathogens that threaten crops, thus enhancing agricultural productivity and sustainability .
2. Mechanism of Action
The mechanism by which this compound operates involves inhibiting key metabolic pathways in target microorganisms. This inhibition leads to reduced pathogen viability and improved plant health. Comparative studies have shown that these compounds can outperform traditional fungicides in certain scenarios, demonstrating higher effectiveness against specific pathogens .
| Application | Target Organisms | Effectiveness |
|---|---|---|
| Crop Protection | Fungi, Bacteria | Higher efficacy than traditional fungicides |
| Herbicidal Activity | Weeds | Effective against resistant strains |
Medicinal Applications
1. Anticancer Potential
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .
2. Anti-inflammatory Properties
In addition to its anticancer properties, research suggests that this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Breast Cancer | MCF7 | 3.79 |
| Brain Cancer | SF-268 | 12.50 |
| Lung Cancer | NCI-H460 | 42.30 |
Case Studies
Case Study 1: Agricultural Efficacy
A field study conducted on the application of this compound as a fungicide demonstrated a significant reduction in fungal infections in wheat crops compared to untreated controls. The study reported a 40% increase in yield when the compound was applied at recommended dosages.
Case Study 2: Anticancer Activity
A laboratory investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, indicating its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-3-methylpyrazolyl)phenylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 4-(5-Chloro-3-methylpyrazolyl)phenylamine | Pyrazole-Aniline | Cl (5), CH₃ (3) | Aniline, Pyrazole |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine | Pyrazole-Methoxyphenyl | OCH₃ (4-phenyl), CH₃ (3) | Methoxy, Pyrazole |
| Azomethines (Triphenylamine-based) | Triphenylamine | Hexyloxyphenyl, Thiophenedicarboxylate | Imine, Ester |
| Thiazolo[4,5-d]pyrimidine derivatives | Thiazolo-pyrimidine | Variable (e.g., phenyl, thioxo) | Thiazole, Pyrimidine |
- Key Differences :
- Electron Effects : The chlorine substituent in this compound is electron-withdrawing, while the methoxy group in 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine is electron-donating. This difference impacts solubility, reactivity, and electronic applications .
- Core Heterocycles : Pyrazole derivatives (target compound and methoxy analog) differ from thiazolo-pyrimidines and triphenylamine-based azomethines in ring structure, leading to distinct physicochemical behaviors .
Physicochemical and Thermal Properties
Table 2: Comparative Physicochemical Properties
- Thermal Stability : The chlorine substituent in the target compound enhances thermal resistance compared to the methoxy analog. Azomethines exhibit even higher stability due to conjugated imine linkages .
- Solubility: Methoxy-substituted pyrazoles show improved solubility in polar solvents (e.g., DMSO, ethanol) compared to chlorinated analogs, which are more lipophilic .
Biological Activity
4-(5-Chloro-3-methylpyrazolyl)phenylamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.
The compound's IUPAC name is 4-(5-chloro-3-methylpyrazol-1-yl)aniline, with a molecular formula of C10H10ClN3. Its structure includes a phenylamine group linked to a pyrazole ring, which is crucial for its biological activity. The synthesis typically involves a coupling reaction between 5-chloro-3-methylpyrazole and aniline, often facilitated by catalysts such as palladium in solvents like dimethylformamide (DMF) at elevated temperatures.
This compound exhibits its biological effects through interaction with specific molecular targets within cells. It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. Additionally, it may affect various signaling pathways associated with cancer cell proliferation and survival .
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Anti-inflammatory Properties
Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
3. Antitumor Activity
this compound has been investigated for its potential as an anticancer agent. It shows promising results against several cancer cell lines, including breast cancer, by inducing apoptosis and inhibiting cell proliferation .
Case Studies
Several studies highlight the efficacy of this compound in various biological contexts:
- Breast Cancer Study : A study evaluated the compound's cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant inhibition of cell viability, particularly when combined with doxorubicin, suggesting a synergistic effect .
- Anti-inflammatory Research : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. The findings revealed that it effectively reduced levels of inflammatory markers in macrophage cultures .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Moderate | Low | Moderate |
| 5-Chloro-3-methylpyrazole | Low | Moderate | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-Chloro-3-methylpyrazolyl)phenylamine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves condensation of pyrazole precursors with substituted phenylamines. For example, pyrazole derivatives can be synthesized via Claisen-Schmidt condensations using aromatic aldehydes and ketones (e.g., α,β-unsaturated ketones formed from aldehydes like 4-chlorobenzaldehyde) . Reaction parameters such as temperature (e.g., reflux in ethanol), catalyst choice (e.g., acid/base), and stoichiometry must be optimized via Design of Experiments (DoE) to maximize yield. Evidence from analogous pyrazole syntheses suggests yields improve with controlled anhydrous conditions and inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodology :
- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH₂ signals near δ 5.0 ppm) and carbon shifts (pyrazole carbons at ~150 ppm). Compare with reference spectra of structurally similar compounds like 5-chloro-3-methylpyrazole derivatives .
- IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl stretches (~700 cm⁻¹).
- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-phenylamine derivatives?
- Methodology : Contradictions may arise from impurities, assay variability, or solvent effects. Implement orthogonal validation:
- Purity Analysis : Use HPLC with diode-array detection (DAD) to verify purity >98% .
- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., enzyme inhibition).
- Solvent Controls : Compare results in DMSO vs. aqueous buffers to rule out solvent interference .
Q. How can computational modeling (DFT, MD) predict the reactivity and binding interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., NH₂ group as a H-bond donor).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Validate with experimental IC₅₀ values .
Q. What advanced separation techniques (HPLC, CE) are most effective for isolating stereoisomers or regioisomers of this compound?
- Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients. Monitor resolution (R > 1.5) via UV detection .
- Capillary Electrophoresis (CE) : Optimize buffer pH (e.g., borate buffer at pH 9.0) to exploit charge differences in isomers .
Methodological Framework Questions
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodology :
- Scaffold Modification : Synthesize derivatives with variations in substituents (e.g., electron-withdrawing groups at the phenyl ring).
- Data Analysis : Use multivariate regression to correlate substituent parameters (e.g., Hammett σ) with bioactivity .
Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS.
- Arrhenius Plotting : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life .
Data Interpretation & Theoretical Questions
Q. How to reconcile discrepancies between theoretical (computational) and experimental solubility data for this compound?
- Methodology :
- Solvent Screening : Test solubility in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
- COSMO-RS Simulations : Adjust computational parameters (e.g., dielectric constant) to match experimental conditions .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
